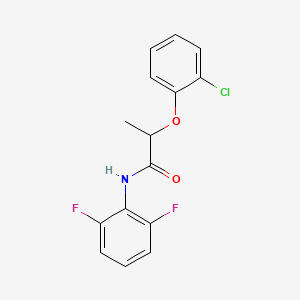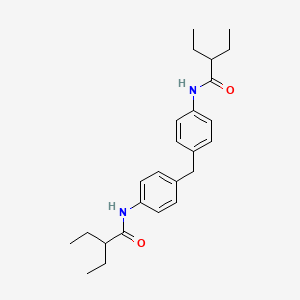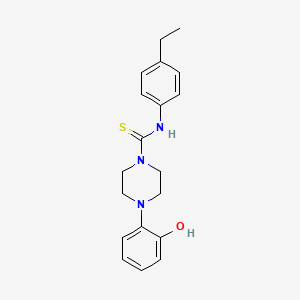![molecular formula C20H16BrFO5 B4821373 methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4821373.png)
methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Übersicht
Beschreibung
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a chemical compound that belongs to the class of chromenone derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are known to play a crucial role in the regulation of cell cycle and gene expression.
Biochemical and Physiological Effects
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce oxidative stress. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in inhibiting the growth of cancer cells. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to study its pharmacological properties. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. One direction is to optimize its pharmacological properties by improving its solubility and understanding its mechanism of action. Another direction is to study its potential applications in other fields, such as materials science and catalysis. Additionally, more research is needed to determine the potential side effects and toxicity of this compound, which will be crucial for its clinical development.
Conclusion
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Its mechanism of action involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has shown promising results in inhibiting the growth of cancer cells, possessing anti-inflammatory and antioxidant properties, and reducing oxidative stress. However, more research is needed to optimize its pharmacological properties, understand its mechanism of action, and determine its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-[7-[(4-bromo-2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFO5/c1-11-15-6-5-14(26-10-12-3-4-13(21)7-17(12)22)8-18(15)27-20(24)16(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVBYOVEMGHQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4821297.png)
![2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4821310.png)

![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B4821328.png)

![N-(4-bromophenyl)-2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4821344.png)
![5-[(sec-butylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B4821349.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B4821350.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4821358.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4821368.png)
![4-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-4-oxobutanoic acid](/img/structure/B4821369.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4821376.png)
![8-allyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4821385.png)